molecular formula C27H25N3O5 B1487344 Clavatustide A CAS No. 1602982-13-7

Clavatustide A

Cat. No. B1487344
M. Wt: 471.5 g/mol
InChI Key: BFSIKMSQNXJMBS-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavatustide A is a cyclodepsipeptide . It is a class of natural cyclic peptides that have a wide range of biological activities, hence the potential to be developed as new drug candidates .


Synthesis Analysis

The enantiopure synthesis of clavatustides A was accomplished by a seven-step synthetic protocol starting from commercially available ®-phenyllactic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Clavatustide A are complex and challenging due to the backbone of amide bonds and at least one ester moiety in cyclodepsipeptides . The synthesis generally involves solid-phase peptide synthesis, solution-phase, or a combination of both .

Scientific Research Applications

Anticancer Potential

Clavatustide A, along with its variants like Clavatustide B, has been a subject of significant interest due to its potential in cancer research. Notably, Clavatustide B demonstrated an ability to suppress cell proliferation in various human cancer cell lines such as pancreatic, gastric, colorectal, retinoblastoma, and prostate cancer. Moreover, it induced accumulations in the G1 phases and a reduction in the S phases in these cell lines, suggesting its role in regulating the cell cycle, particularly the G1-S transition. The impact on gene expression, including the alteration of the expression levels of 2622 genes and 39 cell cycle-associated genes, further underlines its potential mechanism of action against cancer (Ye et al., 2014).

Synthetic Reproduction and Enantiomer Study

The synthesis of Clavatustides A and B and their enantiomers has been a pivotal step towards understanding their biological activity. The synthesized variants were tested for their anti-proliferative activity against three human cancer cell lines, revealing a notable sensitivity of the cervical cancer cell line (HeLa) to these compounds. Interestingly, the S-Isomers demonstrated superior anti-proliferative activity compared to their enantiomers (R-isomers), and significantly, all compounds tested exhibited minimal effects on normal cells, suggesting a degree of specificity in targeting cancer cells (Chettu et al., 2016).

Antibacterial Properties

Clavatustide A and its variants have also shown promising antibacterial properties. Notably, secondary metabolites including clavatustide derivatives were characterized from the Ascidian-derived endophytic fungus Aspergillus clavatus AS-107. These compounds exhibited potent activity against aquatic pathogens, demonstrating their potential in the development of new antibacterial agents (Song et al., 2019).

Safety And Hazards

Clavatustide A has been tested for its effects on cell viability. It was found that all the compounds tested had a minimal effect on the cell viability of normal lung cells, indicating that these compounds are not toxic to normal cells .

properties

IUPAC Name

(15R)-15-benzyl-13-ethyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-2-30-17-24(31)28-21-14-8-6-12-19(21)25(32)29-22-15-9-7-13-20(22)27(34)35-23(26(30)33)16-18-10-4-3-5-11-18/h3-15,23H,2,16-17H2,1H3,(H,28,31)(H,29,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSIKMSQNXJMBS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O[C@@H](C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clavatustide A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clavatustide A
Reactant of Route 2
Clavatustide A
Reactant of Route 3
Clavatustide A
Reactant of Route 4
Clavatustide A
Reactant of Route 5
Clavatustide A
Reactant of Route 6
Clavatustide A

Citations

For This Compound
23
Citations
SK Chettu, RB Madhu, GB Raolji, KR Babu, NSK Rao… - RSC …, 2016 - pubs.rsc.org
The enantiopure synthesis of clavatustides A (1) and B (3) were accomplished by a seven step synthetic protocol starting from commercially available (R)-phenyllactic acid. As the …
Number of citations: 10 pubs.rsc.org
W Jiang, P Ye, CTA Chen, K Wang, P Liu, S He, X Wu… - Marine Drugs, 2013 - mdpi.com
… cells treated with clavatustide A/clavatustide B and the blank control. A: Clavatustide A/… (C) between HepG2 cells treated with clavatustide A/clavatustide B and the blank control. A: …
Number of citations: 53 www.mdpi.com
Q Song, XM Li, XY Hu, X Li, LP Chi, HL Li… - Phytochemistry Letters, 2019 - Elsevier
Six secondary metabolites including a new aminobenzoic peptide seco-clavatustide B (1) and a new clavatoic acid derivative 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid (3), were …
Number of citations: 13 www.sciencedirect.com
丁唯嘉, 李明哲, 陈泽林, 蔡佳纯… - Journal of South …, 2020 - xuebao.scau.edu.cn
… as gliomasolide A, Sch725674, gliomasolide C, clavatustide A, clavatustide B, 20-hydroxyergosta-… graminearum, clavatustide A and clavatustide B showed moderate inhibitory activities …
Number of citations: 2 xuebao.scau.edu.cn
AR Alanzi, MK Parvez, MJ Alqahtani… - Saudi Pharmaceutical …, 2023 - Elsevier
Chronic diabetes mellites related hyperglycemia is a major cause of mortality and morbidity due to further complications like retinopathy, hypertension and cardiovascular diseases. …
Number of citations: 4 www.sciencedirect.com
SK Chettu, LNS Konidena, RB Korupolu, NSK Rao… - Tetrahedron …, 2017 - Elsevier
Ag 2 O mediated esterification of (R)-tert-butyl 2-hydroxy-3-phenylpropanoate has been realized via the effective ring opening of benzoxazinones that resulted in the efficient synthesis …
Number of citations: 2 www.sciencedirect.com
D Ramadhani, R Maharani, AM Gazzali, M Muchtaridi - Molecules, 2022 - mdpi.com
… Clavatustide A is a depsipeptide with a cyclo structure [2Abz-2Abz-D-OPhe-Sar], and … to determine their mechanism of action and showed that clavatustide A and B regulate the G1-S …
Number of citations: 15 www.mdpi.com
L Taevernier, E Wynendaele, B Gevaert… - Current Protein and …, 2017 - ingentaconnect.com
Cyclic depsipeptides (CDPs) are a family of cyclic peptide-related compounds, of which the ring is mainly composed of amino- and hydroxy acid residues joined by amide and ester …
Number of citations: 35 www.ingentaconnect.com
PA Trinidad-Calderón, CD Varela-Chinchilla… - Molecules, 2023 - mdpi.com
Cancer is currently considered one of the most threatening diseases worldwide. Diet could be one of the factors that can be enhanced to comprehensively address a cancer patient’s …
Number of citations: 1 www.mdpi.com
X Wang, X Gong, P Li, D Lai, L Zhou - Molecules, 2018 - mdpi.com
Cyclic depsipeptides (CDPs) are cyclopeptides in which amide groups are replaced by corresponding lactone bonds due to the presence of a hydroxylated carboxylic acid in the …
Number of citations: 109 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.